molecular formula C8H7BrFNO2 B1426287 Methyl 2-amino-5-bromo-4-fluorobenzoate CAS No. 1314987-34-2

Methyl 2-amino-5-bromo-4-fluorobenzoate

Cat. No.: B1426287
CAS No.: 1314987-34-2
M. Wt: 248.05 g/mol
InChI Key: KCEZKHRRFNEJGO-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-fluorobenzoate (: 1314987-34-2) is a multifunctional benzoate ester intermediate of significant value in organic and medicinal chemistry research. With a molecular formula of C 8 H 7 BrFNO 2 and a molecular weight of 248.05 g/mol, this compound is characterized by the presence of three key functional groups: an aromatic amine, a bromine atom, and a fluorine atom . This unique substitution pattern makes it a versatile building block for constructing more complex molecules. Its primary research application lies in its role as a key synthetic precursor. The compound can undergo diazotization of its amine group, followed by substitution to introduce other functionalities. A prominent example is its use in the synthesis of cyano-substituted derivatives. Specifically, it can be converted to methyl 4-bromo-2-cyano-5-fluorobenzoate through a reaction sequence involving diazotization with sodium nitrite and subsequent cyanation with reagents like copper(I) cyanide . Furthermore, the bromine atom is susceptible to various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for carbon-carbon bond formation and the introduction of complex aromatic or alkyne groups. These transformations are crucial in the discovery and development of new pharmaceuticals and pesticides . Researchers should handle this material with care. It is associated with the GHS warning word "Warning" and hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Standard safety precautions include using personal protective equipment and ensuring good ventilation/dust extraction. The recommended storage condition is in a dark place, sealed under dry conditions at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-fluorobenzoate
Source PubChem
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InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEZKHRRFNEJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213589
Record name Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester
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Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-34-2
Record name Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester
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Record name methyl 2-amino-5-bromo-4-fluorobenzoate
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Foundational & Exploratory

Methyl 2-amino-5-bromo-4-fluorobenzoate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-bromo-4-fluorobenzoate is a halogenated aniline derivative that serves as a highly functionalized and versatile building block in modern synthetic organic chemistry. Its strategic arrangement of amino, bromo, fluoro, and methyl ester functionalities on a benzene ring makes it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The presence of fluorine, in particular, is a key feature, as the incorporation of this element into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of Methyl 2-amino-5-bromo-4-fluorobenzoate, including its chemical properties, synthesis, key applications, and essential safety protocols, designed to empower researchers in leveraging its synthetic potential.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's properties are foundational to its effective and safe use in any research endeavor. Methyl 2-amino-5-bromo-4-fluorobenzoate is a specific isomer whose identity is defined by the substitution pattern on the benzoate core.

Table 1: Core Identification and Properties of Methyl 2-amino-5-bromo-4-fluorobenzoate

PropertyDataSource
CAS Number 1314987-34-2[2]
Molecular Formula C₈H₇BrFNO₂[2]
Molecular Weight 248.05 g/mol [2]
Chemical Structure
SMILES O=C(OC)C1=CC(Br)=C(F)C=C1N[2]
Appearance Typically a solid powder or crystalInferred from related compounds
Storage Keep in a dark place, sealed in a dry, room temperature environment[2]

Note: It is critical to distinguish this compound from its isomers, such as Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS: 1395493-30-7), as their reactivity and the resulting products will differ significantly.[3][4]

Synthesis Pathway and Rationale

A plausible pathway begins with a commercially available fluorinated aniline or nitrobenzene derivative. The following diagram illustrates a potential synthetic workflow.

G cluster_0 Plausible Synthetic Workflow A Starting Material (e.g., 2-Amino-4-fluorobenzoic acid) B Step 1: Bromination (Electrophilic Aromatic Substitution) A->B Reagents: NBS or Br₂, Acetic Acid C Intermediate (2-Amino-5-bromo-4-fluorobenzoic acid) B->C Workup & Purification D Step 2: Esterification (Fischer-Speier) C->D Reagents: Methanol (CH₃OH), H₂SO₄ (cat.) E Final Product (Methyl 2-amino-5-bromo-4-fluorobenzoate) D->E Workup & Purification

Caption: A potential two-step synthesis of the target compound.

Causality Behind Experimental Choices:
  • Starting Material Selection : 2-Amino-4-fluorobenzoic acid is a logical starting point. The amino (-NH₂) and carboxyl (-COOH) groups are both ortho-, para-directing. The fluorine (-F) is also an ortho-, para-director. The C5 position is para to the amino group and ortho to the fluorine, making it a highly activated site for electrophilic bromination.

  • Bromination Step : N-Bromosuccinimide (NBS) or bromine (Br₂) in a solvent like acetic acid is a standard method for the bromination of activated aromatic rings. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich benzene ring attacks the electrophilic bromine.

  • Esterification Step : Fischer-Speier esterification is a classic and cost-effective method for converting a carboxylic acid to a methyl ester. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and using methanol as the solvent drives the reaction toward the product.

Applications in Drug Discovery and Development

Halogenated aromatic amines are cornerstone building blocks for the synthesis of pharmaceuticals. Methyl 2-amino-5-bromo-4-fluorobenzoate is particularly valuable due to its multiple, orthogonally reactive sites.

  • Scaffold for Heterocycle Synthesis : The amino and ester groups can be used in cyclization reactions to form various heterocyclic systems, such as quinazolinones, benzodiazepines, and other fused-ring structures that are prevalent in medicinal chemistry.

  • Intermediate for Cross-Coupling Reactions : The bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of carbon or heteroatom substituents at the C5 position, enabling the exploration of a large chemical space for structure-activity relationship (SAR) studies.

  • Amide Bond Formation : The primary amine is readily acylated to form amides, a common functional group in many drug molecules.

The strategic importance of such building blocks is evident in the synthesis of complex modern drugs where fluorinated fragments play a key role.[1]

G cluster_reactions Synthetic Diversification cluster_products Derivative Classes Core Methyl 2-amino-5-bromo-4-fluorobenzoate (Central Scaffold) Amine Amine Reactivity (-NH₂) Core->Amine Bromo Bromo Reactivity (-Br) Core->Bromo Ester Ester Reactivity (-COOCH₃) Core->Ester Amides Amides / Sulfonamides Amine->Amides Acylation / Sulfonylation Heterocycles Fused Heterocycles Amine->Heterocycles Cyclization Coupling Cross-Coupling Products (New C-C, C-N, C-O bonds) Bromo->Coupling Suzuki / Buchwald-Hartwig etc. Ester->Heterocycles Cyclization

Caption: Synthetic utility of the central scaffold.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always first conduct a thorough risk assessment and consult relevant safety data sheets.

Protocol 1: Synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from a related isomer (Illustrative of Sandmeyer Reaction)

This protocol, adapted from a patent for a related isomer, demonstrates the conversion of the amino group into other functionalities, a key synthetic transformation.[6]

Objective : To replace the amino group with a cyano group via a Sandmeyer-type reaction, illustrating the synthetic utility of the amine functionality.

Materials :

  • Methyl 2-amino-4-bromo-5-fluorobenzoate (starting material isomer) (1.0 eq)

  • Sulfuric acid (20% aqueous solution)

  • Sodium nitrite (NaNO₂) (1.2 eq)

  • Potassium iodide (KI) (2.0 eq)

  • Cuprous cyanide (CuCN) (1.5 eq)

  • N-methylpyrrolidone (NMP)

  • Ethyl acetate

  • Sodium sulfite solution (10%)

  • Saturated sodium chloride solution (brine)

Procedure :

  • Diazotization : Suspend Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 eq) in 20% sulfuric acid and cool the mixture to 0-5 °C in an ice-water bath.[6]

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Add a solution of potassium iodide (2.0 eq) in water dropwise to the reaction mixture. Allow the reaction to stir at this temperature for 3 hours.[6]

  • Workup (Iodination) : Extract the mixture with ethyl acetate. Wash the organic layer sequentially with 10% sodium sulfite solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate iodo-compound.[6]

  • Cyanation : Dissolve the crude iodo-intermediate in N-methylpyrrolidone (NMP). Add cuprous cyanide (1.5 eq).[6]

  • Heat the mixture to 80-120 °C under a nitrogen atmosphere and maintain for 5 hours.[6]

  • Workup (Cyanation) : Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.[6]

Self-Validation : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount for laboratory safety. The following guidelines are based on the GHS classifications for Methyl 2-amino-5-bromo-4-fluorobenzoate and related compounds.[2][7]

Table 2: GHS Hazard Information and Safety Recommendations

Hazard AspectInformation and Precautionary MeasuresSource(s)
GHS Pictogram [2]
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) - Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7]- Eye/Face Protection : Wear chemical safety goggles or a face shield.[7]- Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[8]- Respiratory Protection : If dust is generated, use a NIOSH-approved P95 or P100 particulate respirator.[8]- Skin/Body Protection : Wear a lab coat.[7][8]
Handling Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust.[9] Wash hands thoroughly after handling.[7] Keep away from incompatible materials such as strong oxidizing agents.[10][7][9][10]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep in a dark place as some related compounds are light-sensitive.[2][7][2][7][9]
First Aid - If Inhaled : Remove person to fresh air. Call a physician if you feel unwell.- If on Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.- If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[9]

Conclusion

Methyl 2-amino-5-bromo-4-fluorobenzoate stands out as a synthetically powerful and high-value building block for drug discovery and material science. The strategic placement of its functional groups offers chemists a reliable platform for molecular diversification through a wide range of established chemical transformations. As the demand for novel, structurally complex, and metabolically robust pharmaceutical agents continues to grow, the utility of well-designed, functionalized scaffolds like this will only increase, making it an essential reagent in the modern chemist's toolbox.

References

  • Aladdin Scientific. (n.d.). methyl 2-amino-4-bromo-5-fluorobenzoate, min 97%. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1887. Available at: [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. Available at: [Link]

  • Jasiński, M., & Drelich, P. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(10), 4075. Available at: [Link]

Sources

Physical properties of Methyl 2-amino-5-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-5-bromo-4-fluorobenzoate

This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-amino-5-bromo-4-fluorobenzoate, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with expert analysis to facilitate its effective use in the laboratory. We will delve into its physicochemical characteristics, spectroscopic signature, and structural features, providing both established data and field-proven insights into its handling and characterization.

Core Molecular Profile

Methyl 2-amino-5-bromo-4-fluorobenzoate (CAS No. 1314987-34-2) is a substituted anthranilate derivative. The strategic placement of amino, bromo, and fluoro groups on the benzene ring makes it a versatile building block for constructing more complex molecules, particularly in the synthesis of pharmaceutical and agrochemical compounds.[1] The electron-withdrawing nature of the halogens and the electron-donating amino group create a unique electronic environment that influences its reactivity and physical properties.

A summary of its fundamental identifiers is presented below.

PropertyValueSource
IUPAC Name Methyl 2-amino-5-bromo-4-fluorobenzoate-
CAS Number 1314987-34-2[1]
Molecular Formula C₈H₇BrFNO₂[2]
Molecular Weight 248.05 g/mol [2]
Canonical SMILES COC(=O)C1=C(C=C(C=C1F)Br)N-

Physicochemical Properties: A Comparative Analysis

Direct experimental data for Methyl 2-amino-5-bromo-4-fluorobenzoate is not extensively published. However, we can derive reliable estimates and understand its behavior by examining closely related analogs. The primary determinant of its solid-state properties, such as melting point, is the interplay of intermolecular forces, including hydrogen bonding from the amine, dipole-dipole interactions from the halogens and ester, and van der Waals forces.

PropertyValue / ObservationCausality and Expert Insight
Appearance Expected to be a light yellow to orange crystalline solid.This prediction is based on the typical appearance of similar anthranilate esters, such as Methyl 2-amino-5-bromobenzoate, which is a light yellow to orange powder/crystal.[3] The color arises from the chromophoric system of the substituted benzene ring.
Melting Point Estimated: 70-80 °CThe melting point of the non-fluorinated analog, Methyl 2-amino-5-bromobenzoate, is reported as 72-74 °C.[4] The addition of a fluorine atom can either increase or decrease the melting point depending on its influence on crystal packing. Given its small size and high electronegativity, a value in a similar range is a reasonable starting point for experimental design.
Solubility Predicted to be soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol) and slightly soluble in water.The ester and aromatic functionalities confer lipophilicity, ensuring solubility in organic solvents.[5][6] The amino group can participate in hydrogen bonding, allowing for slight aqueous solubility, though this is limited by the overall hydrophobic nature of the molecule.
Stability Stable under standard laboratory conditions. May decompose in the presence of strong acids or bases.Like most esters, it is susceptible to hydrolysis under harsh acidic or basic conditions. It should be stored in a cool, dry, and well-closed container to prevent degradation.[5]

Spectroscopic and Structural Characterization

The identity and purity of Methyl 2-amino-5-bromo-4-fluorobenzoate are unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. While a specific spectrum for this isomer is not publicly available, the expected chemical shifts in a solvent like CDCl₃ are predictable:

  • ¹H NMR:

    • Aromatic Protons (2H): Two signals in the aromatic region (~6.5-8.0 ppm), likely appearing as doublets due to coupling with the adjacent fluorine atom and each other.

    • Amine Protons (2H): A broad singlet (~4.5-5.5 ppm) that can exchange with D₂O. Its chemical shift is highly dependent on concentration and solvent.

    • Methyl Protons (3H): A sharp singlet around 3.9 ppm, characteristic of a methyl ester.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the range of 165-170 ppm.

    • Aromatic Carbons: Six distinct signals, with their chemical shifts influenced by the attached substituents (amino, bromo, fluoro, and ester groups). The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups. A typical IR spectrum (KBr disk or neat) would display the following characteristic absorption bands:

  • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

  • C-O Stretching: A signal in the 1200-1300 cm⁻¹ region.

  • C-F and C-Br Stretching: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.

  • Molecular Ion Peak: The spectrum will show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approx. 1:1 ratio). This is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). For C₈H₇BrFNO₂, these peaks would appear at m/z 247 and 249.

  • Key Fragment: A common fragmentation is the loss of the methoxy group (-OCH₃) to give a fragment at m/z 216/218.

X-ray Crystallography Insights

Single-crystal X-ray diffraction provides the most definitive structural information. While data for the title compound is unavailable, a study on the closely related Methyl 2-amino-5-bromobenzoate reveals critical structural motifs that are almost certainly conserved.[7][8]

  • Intramolecular Hydrogen Bonding: The molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group. This forms a stable six-membered ring structure known as an S(6) ring motif.[7][8] This interaction is crucial as it planarizes a portion of the molecule and influences its chemical reactivity and crystal packing.

  • Crystal Packing: In the crystal lattice, molecules are further connected by intermolecular N—H···O interactions, forming zigzag chains that propagate through the crystal.[7]

It is highly probable that Methyl 2-amino-5-bromo-4-fluorobenzoate adopts a similar conformation dominated by this intramolecular hydrogen bond.

Experimental Workflow: Purification and Characterization

For any synthetic application, ensuring the purity of the starting material is paramount. The following protocol outlines a robust, self-validating workflow for the purification and characterization of a synthesized batch of Methyl 2-amino-5-bromo-4-fluorobenzoate.

Protocol Steps:
  • Initial Workup (Post-Synthesis):

    • Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate if the reaction was acidic).

    • Extract the crude product into an organic solvent like Ethyl Acetate (EtOAc). The choice of solvent is critical; EtOAc is a good balance of polarity and volatility, suitable for extracting moderately polar compounds.

    • Wash the organic layer sequentially with water and brine to remove inorganic impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.

  • Purification by Column Chromatography:

    • Rationale: This is the gold standard for separating the target compound from unreacted starting materials and byproducts.

    • Stationary Phase: Silica gel (standard 230-400 mesh).

    • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20%). The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

    • Procedure:

      • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

      • Load the solution onto the pre-packed silica gel column.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and concentrate under reduced pressure.

  • Final Characterization:

    • Yield and Appearance: Record the final mass and note the physical appearance of the purified solid.

    • Melting Point: Determine the melting point range. A sharp range (e.g., within 1-2 °C) is indicative of high purity.

    • Spectroscopy: Acquire ¹H NMR, ¹³C NMR, IR, and MS data to confirm the structure and assess purity. The absence of impurity signals in the NMR spectrum is a key purity indicator.

The logical flow of this experimental process is visualized below.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Characterization & Validation Reaction Crude Reaction Mixture Workup Aqueous Workup & Organic Extraction Reaction->Workup Crude Crude Solid Product Workup->Crude TLC TLC Analysis for Solvent System Crude->TLC Column Silica Gel Column Chromatography Crude->Column TLC->Column informs Fractions Collect & Analyze Fractions Column->Fractions Pure Pure Compound Fractions->Pure MP Melting Point Pure->MP NMR NMR (1H, 13C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Final Validated Pure Product MP->Final NMR->Final IR->Final MS->Final

Caption: Workflow for the purification and validation of Methyl 2-amino-5-bromo-4-fluorobenzoate.

Safety and Handling

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[9]

Recommended Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

Methyl 2-amino-5-bromo-4-fluorobenzoate is a valuable synthetic intermediate whose physical properties are dictated by the complex interplay of its functional groups. While direct experimental data is sparse, a robust understanding of its characteristics can be achieved through comparative analysis with closely related analogs. Its profile as a crystalline solid, soluble in organic solvents and possessing a definitive spectroscopic signature, provides a solid foundation for its application in research and development. The key to its successful use lies in rigorous purification and comprehensive characterization, ensuring the integrity of subsequent synthetic transformations.

References

  • LookChem. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. [Link]

  • Organic Spectroscopy International. 2-amino-4-bromo-5-fluorobenzoic acid. [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1887. [Link]

  • National Center for Biotechnology Information. 2-Amino-4-bromo-5-fluorobenzoic acid. PubChem Compound Database. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.
  • ResearchGate. Methyl 2-amino-5-bromobenzoate. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

Sources

The Therapeutic Potential of Methyl 2-amino-5-bromo-4-fluorobenzoate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Anthranilates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles of bioactive compounds. Methyl 2-amino-5-bromo-4-fluorobenzoate, a fluorinated anthranilic acid ester, represents a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The presence of bromine and fluorine atoms on the benzene ring offers unique electronic properties and serves as a handle for further chemical modifications, making this scaffold particularly attractive for the development of novel drug candidates.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities associated with derivatives of Methyl 2-amino-5-bromo-4-fluorobenzoate. We will delve into the synthetic pathways, explore the mechanistic underpinnings of their biological actions, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area. The primary focus will be on the well-documented anticancer properties of quinazolinone derivatives, with a secondary exploration of the potential for antimicrobial applications.

Part 1: Synthesis of Bioactive Derivatives from Methyl 2-amino-5-bromo-4-fluorobenzoate

The chemical architecture of Methyl 2-amino-5-bromo-4-fluorobenzoate, featuring an amino group and an ester ortho to each other, makes it an ideal precursor for the synthesis of fused heterocyclic systems. One of the most prominent classes of compounds derived from this scaffold is the quinazolinones.

Core Synthesis Pathway: From Anthranilate to Quinazolinone

The cyclization of an anthranilate derivative to form a quinazolinone core is a cornerstone of medicinal chemistry. A common and effective method is the reaction with formamide, which serves as both a reagent and a solvent. This reaction proceeds through a Niementowski-type condensation.

Synthesis_Workflow start Methyl 2-amino-5-bromo-4-fluorobenzoate intermediate Intermediate Amide start->intermediate Heat (130-140°C) reagent1 Formamide (HCONH2) reagent1->intermediate product 6-Bromo-7-fluoroquinazolin-4(3H)-one intermediate->product Cyclization

Caption: General workflow for the synthesis of quinazolinones.

Experimental Protocol: Synthesis of 6-Bromo-7-fluoroquinazolin-4(3H)-one [1]

This protocol details the synthesis of a core quinazolinone structure from Methyl 2-amino-5-bromo-4-fluorobenzoate.

Materials:

  • Methyl 2-amino-5-bromo-4-fluorobenzoate

  • Formamide

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Combine Methyl 2-amino-5-bromo-4-fluorobenzoate (10 mmol) and formamide (40 mmol) in a round-bottom flask equipped with a condenser.

  • Heat the reaction mixture to 130-140°C with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Further purify the crude 6-bromo-7-fluoroquinazolin-4(3H)-one by recrystallization from ethanol or by column chromatography on silica gel.

Part 2: Anticancer Activity of Quinazolinone Derivatives

A significant body of research has demonstrated that quinazolinone derivatives exhibit potent anticancer activity, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a hallmark of many cancers.[2] Quinazolinone derivatives have been extensively investigated as inhibitors of this pathway.[1] They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation cascade that leads to downstream signaling and cell proliferation.[2]

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Signaling Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK) EGFR->Signaling Phosphorylation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The anticancer efficacy of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and any appended aromatic rings. For instance, substitutions at the 3-position of a phenyl ring attached to the quinazolinone core have been shown to be crucial for activity.[2]

The following table summarizes the in vitro anticancer activity of representative quinazolinone derivatives against various human cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundTarget Cell LineIC50 (µM)
8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one)MCF-7 (Breast)15.85 ± 3.32ErlotinibMCF-7 (Breast)>30
SW480 (Colon)17.85 ± 0.92SW480 (Colon)>30
Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one)EGFR-TK0.00137ErlotinibEGFR-TK-
Compound 44 (a quinazoline with benzylidene hydrazine carboxamide)EGFRWT0.0004---
EGFRL858R/T790M0.1---

Data compiled from multiple sources.[3][4][5]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., A549, PC-3, SMMC-7721)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 3: Antimicrobial Potential of Derivatives

While the anticancer properties of quinazolinone derivatives are well-documented, the broader class of compounds derived from anthranilic acids also exhibits promising antimicrobial activities. The structural features of these molecules, including the presence of halogen atoms and the heterocyclic core, can contribute to their ability to inhibit microbial growth.

Plausible Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for derivatives of Methyl 2-amino-5-bromo-4-fluorobenzoate are not as extensively studied as their anticancer effects. However, based on related heterocyclic compounds, several plausible mechanisms can be proposed:

  • Inhibition of Essential Enzymes: The compounds may inhibit key bacterial enzymes involved in processes such as DNA replication, cell wall synthesis, or folic acid metabolism.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the aromatic rings and the presence of halogens may facilitate interaction with and disruption of the bacterial cell membrane.

  • Interference with Biofilm Formation: Some heterocyclic compounds have been shown to interfere with the signaling pathways involved in bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.

Screening for Antimicrobial Activity

Identifying novel antimicrobial agents requires robust and systematic screening methods. High-throughput screening (HTS) of compound libraries is a common approach in the pharmaceutical industry.[6]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Methyl 2-amino-5-bromo-4-fluorobenzoate serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic derivatives with significant biological activities. The quinazolinone scaffold, in particular, has proven to be a rich source of potent anticancer agents, most notably as inhibitors of the EGFR tyrosine kinase. The structure-activity relationship studies highlighted in this guide provide a roadmap for the rational design of next-generation inhibitors with improved potency and selectivity.

While the antimicrobial potential of these derivatives is less explored, the foundational knowledge of related heterocyclic compounds suggests that this is a promising avenue for future research. The application of high-throughput screening methods and detailed mechanistic studies will be crucial in unlocking the full therapeutic potential of this compound class in the fight against infectious diseases. The continued exploration of derivatives of Methyl 2-amino-5-bromo-4-fluorobenzoate holds considerable promise for the development of novel therapeutics to address critical unmet needs in oncology and infectious disease.

References

  • He, J., Wang, X., Zhao, X., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. Available at: [Link]

  • Lee, C. F., & Lu, C. C. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Pharmaceuticals, 15(11), 1368. Available at: [Link]

  • Fassihi, A., Abdi, S., Saffari, F., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e124619. Available at: [Link]

  • Li, Y., Zhang, H., Dong, F., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1591-1602. Available at: [Link]

Sources

The Cornerstone of Modern Drug Development: An In-depth Technical Guide to the Role of Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of a safe and effective pharmaceutical drug is a complex, multi-step process. At the heart of this intricate journey lie pharmaceutical intermediates, the foundational chemical compounds that serve as the building blocks for Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive exploration of the critical role of intermediates in drug manufacturing. We will delve into their classification, the strategic importance of their selection in synthetic route design, and the advanced technologies that are revolutionizing their production. This whitepaper aims to equip researchers, scientists, and drug development professionals with a robust understanding of how to leverage intermediates to optimize efficiency, ensure quality, and accelerate the path from laboratory concept to commercial reality.

Introduction: Deconstructing the Synthetic Pathway

In the landscape of pharmaceutical manufacturing, the terms "starting material," "intermediate," and "Active Pharmaceutical Ingredient (API)" delineate the progressive stages of a molecule's journey to becoming a therapeutic agent.[1] An API is the biologically active component of a drug product. The path to creating an API is rarely a single reaction; instead, it is a carefully orchestrated sequence of chemical transformations.[2] Pharmaceutical intermediates are the chemical compounds formed at each step of this synthesis.[1] They are the molecular stepping stones, neither the initial raw materials nor the final API, but essential for the transformation of simple chemicals into complex therapeutic agents.[1][]

The strategic use of intermediates is fundamental to modern drug manufacturing for several key reasons:

  • Foundation for API Synthesis: Intermediates dictate the ultimate structure and stereochemistry of the final API, making them indispensable for achieving the desired therapeutic effect.[1][4]

  • Quality and Purity Control: High-quality intermediates are paramount to ensuring the final API meets stringent global quality standards. Impurities introduced at an intermediate stage can compromise drug safety and lead to significant regulatory hurdles.[1][5]

  • Process Optimization and Scalability: Well-defined intermediates allow chemists to refine reaction pathways, minimize the formation of byproducts, and enhance yield.[] This is crucial for scaling up production from the laboratory to commercial volumes in a cost-effective manner.[1]

Classification and Strategic Sourcing of Pharmaceutical Intermediates

Pharmaceutical intermediates can be broadly categorized in several ways, reflecting their position in the synthetic route and their commercial availability.

Classification by Synthetic Stage
  • Early-Stage Intermediates: These compounds appear in the initial steps of a reaction sequence and often undergo multiple transformations.[1]

  • Advanced Intermediates: Structurally more similar to the final API, these intermediates typically require fewer subsequent reaction steps. They hold a higher value and are often subject to more stringent manufacturing and documentation standards.[1][6]

Classification by Commercial Availability
  • Catalogue Intermediates: These are standardized chemical compounds supplied by various manufacturers to multiple customers. They are commonly used in the production of generic drugs and in the early stages of API development, offering the advantages of ready availability and lower development costs.[1]

  • Custom Intermediates: Developed specifically for a client's proprietary drug molecule, these intermediates require confidential process development, route optimization, and impurity control. Custom synthesis is the standard for patented molecules and novel chemical entities.[1]

The decision to use catalogue versus custom intermediates is a strategic one, balancing factors of speed, cost, and intellectual property protection.

The Technical Landscape of Intermediate Synthesis: Key Technologies and Methodologies

The synthesis of pharmaceutical intermediates is a highly technical endeavor, relying on a diverse array of advanced chemical technologies to achieve efficiency, purity, and scalability.

Core Synthetic Technologies

A range of specialized technologies are employed in the production of intermediates:

  • Targeted Nitration: Selective nitration techniques allow for the precise introduction of nitro groups, often a key step in building molecular complexity.[7]

  • High-Temperature and High-Pressure Reactions: These conditions can minimize reaction volumes, reduce reagent costs, and decrease waste, making them essential for industrial-scale processes like condensation, polymerization, and hydrogenation.[7]

  • Condensation Reactions: Techniques such as Mannich and Aldol condensations are fundamental for forming carbon-carbon bonds and constructing larger molecules. The choice of catalyst is a critical factor in the success of these reactions.[7]

  • Controlled Oxidation: The oxidation of aromatic compounds to aldehydes is a crucial transformation, as these aldehydes are common intermediates. A significant challenge lies in controlling the oxidation to prevent further reaction to carboxylic acids.[7]

  • Fluorination: The introduction of fluorine atoms into organic molecules can dramatically enhance a drug's efficacy, metabolic stability, and bioavailability.[7]

  • Hydrogenation Reduction: As a cleaner and more efficient alternative to traditional reduction methods, catalytic hydrogenation is widely used for its high yield and lower environmental impact. The selection and application of the catalyst are paramount.[7]

The Rise of Asymmetric Synthesis and Biocatalysis

Many modern drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is therapeutically active, while the other may be inactive or even harmful. This has made asymmetric synthesis, the ability to produce a single enantiomer, a cornerstone of pharmaceutical development.

  • Asymmetric Synthesis: This has become a critical area in organic synthesis for producing chiral drugs and their intermediates.[7]

  • Biocatalysis: Enzymes are increasingly recognized as optimal chiral catalysts and are used extensively in asymmetric catalysis. Research is focused on enzymatic reductions, oxidations, and hydrolysis to produce enantiomerically pure intermediates.[7]

Experimental Protocol: Synthesis of an Optically Active Tertiary Alcohol Intermediate

The construction of optically active tertiary alcohols is a key technology in the synthesis of many pharmaceutical intermediates.[8] The following protocol outlines a proline-catalyzed direct asymmetric aldol reaction, a powerful method for creating these structures with high stereocontrol.

Objective: To synthesize an optically active tertiary alcohol via a direct asymmetric aldol reaction between a ketone and an α-ketoester.

Materials:

  • Cyclohexanone

  • Ethyl phenylglyoxylate

  • L-proline (catalyst)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a solution of cyclohexanone (1.2 equivalents) and ethyl phenylglyoxylate (1.0 equivalent) in the chosen anhydrous solvent, add L-proline (0.1 equivalents) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the limiting reagent), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired optically active tertiary alcohol.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome: This reaction is expected to yield the corresponding aldol adduct in good yield with excellent diastereoselectivity and enantioselectivity.[8]

Data Presentation: Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in drug development, with significant implications for cost, efficiency, and environmental impact. The following table provides a comparative analysis of two hypothetical synthetic routes to a key intermediate, highlighting the importance of quantitative data in this decision-making process.

ParameterRoute A: Linear SynthesisRoute B: Convergent Synthesis
Number of Steps 85
Overall Yield 15%35%
Process Mass Intensity (PMI) 150 kg/kg 75 kg/kg
Key Raw Material Cost HighModerate
Use of Hazardous Reagents Yes (e.g., heavy metals)Minimized
Scalability ChallengingFavorable

Analysis: Route B, a convergent synthesis, is clearly superior. It involves fewer steps, resulting in a significantly higher overall yield and a much lower Process Mass Intensity (a measure of the total mass of materials used to produce a specified mass of product), indicating a more environmentally friendly process. While the raw material costs are moderate, the overall process is more cost-effective and scalable.

Visualization of a Convergent Synthetic Workflow

Convergent synthesis is a powerful strategy that involves the independent synthesis of key fragments of a molecule, which are then combined in the final stages. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.

Convergent_Synthesis cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_final Final Assembly A_SM Starting Material A A_Int1 Intermediate A1 A_SM->A_Int1 Step 1 A_Int2 Fragment A A_Int1->A_Int2 Step 2 Final_Intermediate Final Intermediate A_Int2->Final_Intermediate Coupling Reaction B_SM Starting Material B B_Int1 Intermediate B1 B_SM->B_Int1 Step 1 B_Int2 Fragment B B_Int1->B_Int2 Step 2 B_Int2->Final_Intermediate API API Final_Intermediate->API Final Step

Caption: A convergent synthesis workflow.

Regulatory Considerations and Quality Control

While pharmaceutical intermediates are not themselves drugs, their quality is rigorously controlled as it directly impacts the final API. Regulatory bodies like the FDA and EMA have established guidelines for the control of impurities in new drug substances, which extend to the intermediates used in their synthesis.[9]

Key documentation for intermediates often includes:

  • Drug Master Files (DMFs): Confidential detailed information about facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs.[1]

  • Certificates of Analysis (CoA): A document issued by Quality Assurance that confirms that a regulated product meets its product specification.[1]

  • Stability Data: Data from studies designed to determine the re-test period for an intermediate or the shelf life of an API.[1]

  • Impurity Profiles: A description of the identified and unidentified impurities present in a new drug substance.[1]

Future Trends in Pharmaceutical Intermediate Synthesis

The field of pharmaceutical intermediate synthesis is continually evolving, driven by the need for more efficient, sustainable, and cost-effective manufacturing processes.

  • Green Chemistry and Biocatalysis: There is a growing emphasis on developing more environmentally friendly synthetic methods that reduce waste and utilize renewable resources. Biocatalysis, with its high selectivity and mild reaction conditions, is at the forefront of this trend.[5]

  • Continuous Flow Manufacturing: This technology involves the continuous processing of materials in a flowing stream, offering advantages in terms of safety, consistency, and scalability over traditional batch processing.

  • Artificial Intelligence and Machine Learning: AI and machine learning algorithms are being developed to predict optimal reaction conditions, design novel synthetic routes, and accelerate the process of drug discovery and development.

Conclusion

Pharmaceutical intermediates are the unsung heroes of drug development, forming the critical bridge between simple starting materials and life-saving medicines.[] A deep understanding of their synthesis, strategic sourcing, and quality control is essential for any researcher, scientist, or drug development professional. As the pharmaceutical landscape continues to evolve, so too will the technologies and strategies employed in the synthesis of these vital compounds, paving the way for the next generation of innovative therapies.[5]

References

  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (n.d.). Protheragen. Retrieved January 24, 2026, from [Link]

  • Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. (2026, January 13). Molkem. Retrieved January 24, 2026, from [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved January 24, 2026, from [Link]

  • Exploring the Essential Role of Pharma Intermediates in Drug Manufacturing. (n.d.). Slayback Pharma. Retrieved January 24, 2026, from [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). J-STAGE. Retrieved January 24, 2026, from [Link]

  • A Beginner's Guide to Pharmaceutical Intermediate Production. (2025, October 9). Medium. Retrieved January 24, 2026, from [Link]

  • National Research Council (US) Committee on New Directions in the Synthesis and Acquisition of Chiral Molecules. (2000). New Methods in Synthesis and Development for Pharmaceuticals. In Health and Medicine. National Academies Press (US). Retrieved from [Link]

  • Synthesis of Drugs. (n.d.). Drug Design Org. Retrieved January 24, 2026, from [Link]

  • Drug Synthesis: Techniques & Principles. (2024, September 5). StudySmarter. Retrieved January 24, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 24, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: A Reliable Synthetic Route to Methyl 2-amino-5-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust two-step synthetic pathway, commencing with the Fischer esterification of 2-amino-4-fluorobenzoic acid, followed by a regioselective bromination. This application note is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed, step-by-step methodology and a thorough discussion of the chemical principles underpinning the synthesis.

Introduction

Methyl 2-amino-5-bromo-4-fluorobenzoate is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry. The strategic placement of the amino, bromo, and fluoro substituents on the benzene ring provides multiple reaction handles for further chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents. The development of a reliable and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide presents a detailed protocol for the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate, designed to be both efficient and reproducible. The synthetic strategy involves two key transformations:

  • Fischer Esterification: The synthesis begins with the conversion of commercially available 2-amino-4-fluorobenzoic acid to its corresponding methyl ester, Methyl 2-amino-4-fluorobenzoate. This acid-catalyzed reaction is a classic and cost-effective method for ester formation.[1][2]

  • Regioselective Bromination: The subsequent step involves the selective bromination of the electron-rich aromatic ring of Methyl 2-amino-4-fluorobenzoate at the 5-position. The regioselectivity of this reaction is governed by the directing effects of the amino and fluoro substituents.

This document provides a thorough explanation of the experimental procedures, including reagent handling, reaction setup, workup, and purification. Furthermore, the underlying reaction mechanisms and the rationale for the chosen conditions are discussed to provide a deeper understanding of the synthesis.

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow Start 2-amino-4-fluorobenzoic acid Intermediate Methyl 2-amino-4-fluorobenzoate Start->Intermediate  Fischer Esterification  (Methanol, H₂SO₄, Reflux) Product Methyl 2-amino-5-bromo-4-fluorobenzoate Intermediate->Product  Regioselective Bromination  (N-Bromosuccinimide, Acetonitrile)

Figure 1: Overall synthetic workflow for Methyl 2-amino-5-bromo-4-fluorobenzoate.

Materials and Methods

Materials
  • 2-amino-4-fluorobenzoic acid (≥98%)

  • Methanol (anhydrous, ≥99.8%)

  • Sulfuric acid (concentrated, 95-98%)

  • N-Bromosuccinimide (NBS) (≥98%)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (anhydrous, Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (60 Å, 230-400 mesh)

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • N-Bromosuccinimide is a lachrymator and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocol

Part 1: Synthesis of Methyl 2-amino-4-fluorobenzoate (Fischer Esterification)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol).

  • Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir to dissolve the solid.

  • Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (3.5 mL, 64.5 mmol) dropwise to the stirred solution. The addition is exothermic and may cause the methanol to boil. It is advisable to cool the flask in an ice bath during the addition.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The starting material and product will have different Rf values.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield Methyl 2-amino-4-fluorobenzoate as a white to off-white solid.

Part 2: Synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate (Regioselective Bromination)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-4-fluorobenzoate (5.0 g, 29.6 mmol).

  • Solvent: Add anhydrous acetonitrile (50 mL) to the flask and stir to dissolve the solid.

  • Brominating Agent: In a separate container, dissolve N-Bromosuccinimide (NBS) (5.26 g, 29.6 mmol) in anhydrous acetonitrile (25 mL).

  • Reagent Addition: Add the NBS solution dropwise to the stirred solution of the starting material at room temperature over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS is light-sensitive.

  • Reaction Monitoring: Monitor the reaction progress by TLC (7:3 hexanes:ethyl acetate).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

    • Remove the acetonitrile under reduced pressure.

    • Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford Methyl 2-amino-5-bromo-4-fluorobenzoate as a solid.

Reaction Mechanism and Discussion

The regioselectivity of the bromination step is a critical aspect of this synthesis. The amino (-NH₂) group is a strong activating and ortho-, para-directing group, while the fluoro (-F) group is a deactivating but also ortho-, para-directing group. The ester (-COOCH₃) group is a deactivating and meta-directing group.

Reaction_Mechanism cluster_directing_effects Directing Effects on the Aromatic Ring cluster_regioselectivity Regioselectivity of Bromination A NH₂ (Strongly Activating, o,p-directing) B F (Deactivating, o,p-directing) C COOCH₃ (Deactivating, m-directing) D The powerful activating effect of the amino group at position 2 directs the incoming electrophile (Br⁺) to the ortho and para positions. E The para position (position 5) is sterically more accessible than the ortho position (position 3). F The fluoro group at position 4 also directs to its ortho positions (3 and 5), reinforcing the directing effect towards position 5. G Therefore, bromination occurs preferentially at the 5-position.

Figure 2: Rationale for the regioselective bromination of Methyl 2-amino-4-fluorobenzoate.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS is a mild and selective source of electrophilic bromine, which is often preferred over liquid bromine for its ease of handling and for minimizing over-bromination and other side reactions.

Data Summary

StepReactionStarting MaterialReagentsSolventTemp.Time (h)Expected Yield
1Fischer Esterification2-amino-4-fluorobenzoic acidMethanol, H₂SO₄MethanolReflux4-685-95%
2BrominationMethyl 2-amino-4-fluorobenzoateN-BromosuccinimideAcetonitrileRT2-470-85%

Table 1: Summary of reaction parameters and expected outcomes.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate. The two-step approach, involving a Fischer esterification followed by a regioselective bromination, offers a practical and efficient route to this valuable building block. The provided experimental details, along with the discussion of the underlying chemical principles, should enable researchers to successfully replicate this synthesis in their own laboratories.

References

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]. (Accessed January 24, 2026).

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.
  • SciSpace. The bromination of anthranilic acid. Available at: [Link]. (Accessed January 24, 2026).

  • Chemistry LibreTexts. 3: Esterification (Experiment). Available at: [Link]. (Accessed January 24, 2026).

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]. (Accessed January 24, 2026).

  • Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Google Patents. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • Google Patents. CN101353311B - Process for preparing aminobenzoate esters.
  • Chemistry LibreTexts. 19.8: Fischer Esterification. Available at: [Link]. (Accessed January 24, 2026).

Sources

Application Note & Protocol: A Scalable Synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-5-bromo-4-fluorobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The strategic placement of the amino, bromo, and fluoro substituents on the benzene ring provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in drug discovery and development. This document provides a detailed, scalable protocol for the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate, designed to be a self-validating system with a focus on experimental causality and safety. Two primary synthetic routes are presented to offer flexibility based on starting material availability and desired process parameters.

Synthetic Strategy Overview

The synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate can be approached via two logical and scalable routes, starting from commercially available 2-amino-4-fluorobenzoic acid.

  • Route A: Bromination followed by Esterification. This route involves the initial regioselective bromination of 2-amino-4-fluorobenzoic acid to yield 2-amino-5-bromo-4-fluorobenzoic acid, which is then esterified to the final product.

  • Route B: Esterification followed by Bromination. This pathway begins with the esterification of 2-amino-4-fluorobenzoic acid to produce methyl 2-amino-4-fluorobenzoate, which is subsequently brominated to afford the target molecule.

The choice between these routes may depend on factors such as the solubility of intermediates, ease of purification, and overall yield. This guide will provide detailed protocols for both approaches.

Synthetic_Routes 2-amino-4-fluorobenzoic_acid 2-Amino-4-fluorobenzoic Acid Bromination Bromination (NBS) 2-amino-4-fluorobenzoic_acid->Bromination Route A Esterification_B Esterification (MeOH, H2SO4) 2-amino-4-fluorobenzoic_acid->Esterification_B Route B 2-amino-5-bromo-4-fluorobenzoic_acid 2-Amino-5-bromo-4-fluorobenzoic Acid Bromination->2-amino-5-bromo-4-fluorobenzoic_acid Esterification_A Esterification (MeOH, H2SO4) Target_A Methyl 2-amino-5-bromo-4-fluorobenzoate Esterification_A->Target_A 2-amino-5-bromo-4-fluorobenzoic_acid->Esterification_A methyl_2-amino-4-fluorobenzoate Methyl 2-amino-4-fluorobenzoate Esterification_B->methyl_2-amino-4-fluorobenzoate Bromination_B Bromination (NBS) Target_B Methyl 2-amino-5-bromo-4-fluorobenzoate Bromination_B->Target_B methyl_2-amino-4-fluorobenzoate->Bromination_B

Caption: Overview of the two synthetic routes to Methyl 2-amino-5-bromo-4-fluorobenzoate.

Route A: Bromination Followed by Esterification

This route is often preferred due to the potential for a more straightforward purification of the final ester product.

Part 1: Bromination of 2-Amino-4-fluorobenzoic Acid

The regioselective bromination of the activated aromatic ring is achieved using N-bromosuccinimide (NBS), a mild and easy-to-handle brominating agent.[1][2] The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position to the amino group is already occupied by the fluorine atom, and the position ortho to the amino group and meta to the carboxylic acid is sterically hindered. Therefore, bromination is expected to occur at the position para to the fluorine and ortho to the amino group.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-4-fluorobenzoic acid (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Dissolve N-bromosuccinimide (1.05 eq) in the same solvent and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. The use of a slight excess of NBS ensures complete consumption of the starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted bromine.[3] The succinimide byproduct is soluble in water and can be removed by washing.

  • Isolation and Purification: The product, 2-amino-5-bromo-4-fluorobenzoic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then a minimal amount of cold solvent to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Part 2: Esterification of 2-Amino-5-bromo-4-fluorobenzoic Acid

The Fischer esterification is a classic and scalable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[4]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the dried 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and an excess of methanol (at least 10-20 eq) as both the reagent and solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture while stirring. The addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Separate the organic layer and wash it with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product, Methyl 2-amino-5-bromo-4-fluorobenzoate, can be purified by recrystallization from a solvent such as ethanol or a mixture of hexane and ethyl acetate.

Route B: Esterification Followed by Bromination

This alternative route may be advantageous if the intermediate ester is easier to handle or purify than the brominated acid.

Part 1: Esterification of 2-Amino-4-fluorobenzoic Acid

The esterification is carried out using the Fischer method as described in Route A.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-4-fluorobenzoic acid (1.0 eq) and a large excess of methanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification procedure as described in Route A, Part 2, to isolate methyl 2-amino-4-fluorobenzoate.

Part 2: Bromination of Methyl 2-amino-4-fluorobenzoate

The bromination of the ester is performed using NBS, similar to the bromination of the acid in Route A.

Experimental Protocol:

  • Reaction Setup: Dissolve methyl 2-amino-4-fluorobenzoate (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Reagent Addition: Cool the solution to 0-5 °C. Add a solution of NBS (1.05 eq) in the same solvent dropwise, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, quench with aqueous sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Process Safety and Optimization

Safety Precautions:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, always adding acid to the solvent, and wear appropriate PPE.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

Optimization Strategies:

  • Temperature Control: Maintaining a low temperature during bromination is crucial to minimize the formation of di-brominated and other side products.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the bromination.[7] Acetonitrile is often a good choice for NBS brominations.

  • Catalyst Loading: In the esterification step, the amount of sulfuric acid can be optimized to balance reaction rate and potential side reactions like dehydration or charring.

  • Work-up Procedure: Thorough washing during the work-up is essential to remove byproducts and unreacted reagents, which simplifies the final purification.

Process_Optimization cluster_bromination Bromination Optimization cluster_esterification Esterification Optimization Temperature Temperature Purity_Yield_B Purity & Yield Temperature->Purity_Yield_B Controls side reactions Solvent Solvent Choice Solvent->Purity_Yield_B Affects regioselectivity NBS_Equivalents NBS Equivalents NBS_Equivalents->Purity_Yield_B Ensures full conversion Catalyst_Loading Catalyst Loading Purity_Yield_E Purity & Yield Catalyst_Loading->Purity_Yield_E Balances rate and side reactions Reaction_Time Reaction Time Reaction_Time->Purity_Yield_E Drives to completion Methanol_Excess Methanol Excess Methanol_Excess->Purity_Yield_E Shifts equilibrium

Sources

Application Note and Protocol for the Purification of Methyl 2-amino-5-bromo-4-fluorobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of Methyl 2-amino-5-bromo-4-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. The purity of this compound is paramount for the success of subsequent synthetic transformations and the quality of the final active ingredient. This application note outlines the underlying principles, materials, equipment, and a step-by-step procedure for achieving high purity (>98%) using silica gel column chromatography. The protocol is designed to be a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the isolation of the target compound from common reaction-related impurities.

Introduction: The Rationale for Chromatographic Purification

Methyl 2-amino-5-bromo-4-fluorobenzoate is a substituted anthranilate ester, a class of compounds widely utilized as versatile building blocks in organic synthesis. The strategic placement of the amino, bromo, and fluoro substituents on the aromatic ring provides multiple reactive sites for diverse chemical modifications. However, synthetic routes leading to this intermediate often yield a crude product contaminated with unreacted starting materials, regioisomers, and other by-products.

Column chromatography is a powerful and widely adopted technique for the separation and purification of chemical compounds from a mixture.[1][2] The separation is based on the differential partitioning of the components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[3] For a polar compound like Methyl 2-amino-5-bromo-4-fluorobenzoate, which contains a polar amino group and an ester moiety, normal-phase chromatography using a polar stationary phase like silica gel is the method of choice.[4][5] The principle of separation relies on the varying affinities of the compounds in the mixture for the stationary phase; more polar compounds will have a stronger interaction with the polar silica gel and thus will elute more slowly, while less polar compounds will travel through the column more quickly with the less polar mobile phase.[3]

This application note details a robust and reproducible protocol for the purification of Methyl 2-amino-5-bromo-4-fluorobenzoate, leveraging a silica gel stationary phase and a gradient elution with a petroleum ether and ethyl acetate mobile phase system.

Physicochemical Properties and Safety Considerations

While specific data for Methyl 2-amino-5-bromo-4-fluorobenzoate is not extensively published, we can infer its properties from structurally similar compounds. Methyl 2-amino-5-bromobenzoate is a solid with a melting point of 72-74 °C. The presence of a fluorine atom in our target molecule will likely influence its polarity and melting point.

Table 1: Physicochemical Data of Methyl 2-amino-5-bromo-4-fluorobenzoate and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
Methyl 2-amino-5-bromo-4-fluorobenzoateC₈H₇BrFNO₂248.05Solid (predicted)Not available
Methyl 2-amino-5-bromobenzoateC₈H₈BrNO₂230.06Solid72-74
Methyl 2-bromo-4-fluorobenzoateC₈H₆BrFO₂233.03LiquidNot applicable

Safety Precautions:

Halogenated aromatic compounds and aromatic amines require careful handling due to their potential toxicity.[6][7] It is imperative to perform all manipulations in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[8] Avoid inhalation of dust and vapors, and prevent skin and eye contact.

Experimental Workflow

The purification process follows a logical sequence of steps, from initial analysis of the crude material to the final isolation and characterization of the pure product.

Caption: Workflow for the purification of Methyl 2-amino-5-bromo-4-fluorobenzoate.

Detailed Experimental Protocol

This protocol is optimized for the purification of approximately 1 gram of crude Methyl 2-amino-5-bromo-4-fluorobenzoate. Proportional adjustments to the column dimensions, silica gel quantity, and solvent volumes are necessary for different scales.

Materials and Equipment
  • Chemicals:

    • Crude Methyl 2-amino-5-bromo-4-fluorobenzoate

    • Silica gel (60 Å, 230-400 mesh)

    • Petroleum ether (or hexanes), HPLC grade

    • Ethyl acetate, HPLC grade

    • Dichloromethane, HPLC grade

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)

    • Separatory funnel (for solvent addition)

    • Test tubes or vials for fraction collection

    • TLC plates (silica gel coated)

    • UV lamp (254 nm)

    • Developing chamber for TLC

    • Rotary evaporator

    • High-resolution balance

    • NMR spectrometer

Step-by-Step Procedure

Step 1: Thin Layer Chromatography (TLC) Analysis and Solvent System Optimization

The success of column chromatography is highly dependent on the choice of the mobile phase.[9] TLC is an indispensable tool for rapidly determining the optimal solvent system.[10]

  • Dissolve a small amount of the crude material in ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 petroleum ether/ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the developed plate under a UV lamp.

  • The ideal solvent system should provide a good separation between the desired product and impurities, with the Rf value of the product being around 0.2-0.3.[10]

Step 2: Column Packing (Slurry Method)

Proper column packing is crucial to avoid channeling and ensure a high-resolution separation.[5]

  • Secure the chromatography column in a vertical position within a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.

  • For 1 g of crude product, weigh approximately 40-50 g of silica gel.

  • Prepare a slurry by mixing the silica gel with a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).

  • Pour the slurry into the column and gently tap the sides to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

Step 3: Sample Loading (Dry Loading)

For compounds that are not highly soluble in the initial eluent, dry loading is the preferred method.

  • Dissolve the crude Methyl 2-amino-5-bromo-4-fluorobenzoate (1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Completely evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a range of polarities.

  • Begin the elution with the low-polarity mobile phase determined from the TLC analysis (e.g., 95:5 petroleum ether/ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, and so on) to elute the compounds from the column.

  • Collect fractions of approximately 15-20 mL in labeled test tubes.

Step 5: Monitoring Fractions and Product Isolation

  • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Combine the fractions that show a single spot corresponding to the Rf of the desired product.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 2-amino-5-bromo-4-fluorobenzoate.

Step 6: Post-Purification Analysis

  • Determine the yield of the purified product.

  • Confirm the identity and assess the purity of the final product using analytical techniques such as NMR spectroscopy and melting point analysis.

Troubleshooting

ProblemPossible CauseSolution
Poor separationInappropriate solvent systemRe-optimize the mobile phase using TLC.
Column overloadingUse a larger column or reduce the amount of crude product.
Cracking of the silica bedColumn ran dryAlways keep the solvent level above the top of the silica gel.
Tailing of spots on TLCCompound is too polar or interacting strongly with silicaAdd a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent.[11]

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of Methyl 2-amino-5-bromo-4-fluorobenzoate using column chromatography. By following the detailed steps for solvent system optimization, column packing, sample loading, and fraction analysis, researchers can consistently obtain the target compound with high purity, which is essential for its use in drug discovery and development. The principles and techniques outlined herein are broadly applicable to the purification of other substituted aromatic compounds.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). methyl 2-amino-4-bromo-5-fluorobenzoate, min 97%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines? Retrieved from [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (2025). Halogenated Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of toxic halogenated aromatics. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (2011). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Reddit. (2010). Safe Halogenated Solvents? Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. Here, we address common challenges, delve into the mechanistic origins of side reactions, and provide field-tested troubleshooting protocols to enhance yield, purity, and reproducibility.

Overview of the Primary Synthetic Pathway

The target molecule is typically synthesized from a commercially available precursor, Methyl 2-amino-4-fluorobenzoate, via electrophilic aromatic substitution. The core transformation is the regioselective bromination at the C5 position, which is activated by the strongly ortho-, para-directing amino group (-NH₂) and meta-directing ester (-COOCH₃) group.

Core Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[1][2][3] The amino group at C2 and the fluorine at C4 direct the incoming electrophile (Br⁺) to the C5 position. The reaction is typically catalyzed by a Lewis acid or performed in an acidic medium to generate a potent electrophile from the bromine source (e.g., Br₂ or N-Bromosuccinimide).

G cluster_main Primary Synthesis Pathway cluster_reagents Reagents SM Methyl 2-amino-4-fluorobenzoate INT1 Arenium Ion Intermediate (Sigma Complex) SM->INT1 + Br+ PD Methyl 2-amino-5-bromo-4-fluorobenzoate INT1->PD - H+ Reagent Br₂ or NBS (e.g., in Acetic Acid)

Caption: General workflow for the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a practical Q&A format.

Issue 1: Over-Bromination and Isomeric Impurities

Q: My final product analysis (LC-MS/NMR) shows significant amounts of a dibrominated species and potentially other isomeric monobrominated products. How can I improve the selectivity for the desired C5-monobromo product?

A: This is a classic challenge in electrophilic aromatic substitution on highly activated rings. The potent activating effect of the amino group can lead to a second bromination event.

Causality & Mechanism: The primary product, Methyl 2-amino-5-bromo-4-fluorobenzoate, is still an activated aromatic ring. The amino group can direct a second electrophilic attack. Although sterically hindered, the most likely position for a second bromination is ortho to the amino group, leading to the 2-amino-3,5-dibromo-4-fluorobenzoate impurity. Incorrect regiochemistry can also arise if reaction conditions are not carefully controlled, potentially leading to minor products like the 6-bromo isomer.[4]

G cluster_legend Legend PD Desired Product (5-bromo) OverBrom Dibrominated Impurity (3,5-dibromo) PD->OverBrom + Br+ (Excess Reagent or High Temperature) Desired Desired Pathway SideReaction Side Reaction

Caption: Pathway showing the formation of the over-bromination side product.

Preventative Measures & Troubleshooting Protocol:

  • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., N-Bromosuccinimide). This is the most critical factor.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). This reduces the reaction rate and kinetically favors the more selective monobromination.

  • Slow Reagent Addition: Add the brominating agent dropwise or portion-wise over an extended period (e.g., 1-2 hours). This maintains a low concentration of the electrophile, minimizing the chance of a second reaction.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for activated systems compared to liquid bromine (Br₂).[5]

Issue 2: Hydrolysis of the Methyl Ester

Q: During workup or purification, I'm observing the formation of 2-amino-5-bromo-4-fluorobenzoic acid. What is causing this, and how can I prevent it?

A: The methyl ester group is susceptible to hydrolysis under either strongly acidic or basic conditions, especially if elevated temperatures are involved.[6][7][8][9]

Causality & Mechanism:

  • Acid-Catalyzed Hydrolysis: If the reaction is quenched with water without proper neutralization, residual acid can catalyze the hydrolysis of the ester to the corresponding carboxylic acid.

  • Base-Mediated Saponification: During an aqueous basic workup (e.g., using sodium bicarbonate or sodium hydroxide to neutralize acid), the hydroxide ion can act as a nucleophile, attacking the ester carbonyl and leading to the carboxylate salt.[7][10] Subsequent acidification will then yield the carboxylic acid impurity.

Troubleshooting Protocol:

  • Neutral Workup: After the reaction is complete, quench carefully with a mild base like a saturated aqueous solution of sodium bicarbonate at a low temperature (0-10 °C) until the pH is neutral (pH ~7-8).

  • Avoid Strong Bases: Do not use strong bases like NaOH or KOH for neutralization unless saponification is the intended goal.

  • Temperature Control: Perform all aqueous workup steps at or below room temperature.

  • Immediate Extraction: Once the reaction is quenched and neutralized, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to minimize its contact time with the aqueous phase.

Issue 3: Formation of Dimeric/Polymeric Impurities

Q: My crude product contains a dark, high-molecular-weight material that is difficult to remove by chromatography. What is its origin?

A: Anilines, especially electron-rich ones, are prone to oxidation and polymerization, often resulting in colored byproducts.[11] Furthermore, under certain conditions, intermolecular reactions can occur.

Causality & Mechanism:

  • Oxidative Polymerization: The amino group can be oxidized, leading to radical species that can polymerize, forming complex, often colored, structures. This is exacerbated by exposure to air, light, or trace metal impurities.

  • Ullmann-type Coupling: If copper contamination is present (e.g., from spatulas or certain reagents), it can catalyze the coupling of the aniline with the bromo-substituted product in a side reaction analogous to the Ullmann condensation, forming a diarylamine dimer.[12][13][14] Though typically requiring high temperatures, it can occur as a minor pathway.

G PD Product Molecule Dimer Diarylamine Dimer PD->Dimer + SM (Cu catalyst, heat) SM Starting Material (Aniline)

Caption: Potential Ullmann-type side reaction leading to dimer formation.

Preventative Measures:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative side reactions.

  • Degassed Solvents: Using solvents that have been degassed can help minimize dissolved oxygen.

  • Purification of Starting Material: Ensure the starting aniline is pure and free from colored oxidation products. Distillation or recrystallization may be necessary.

  • Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester trace metal ions that might catalyze oxidation.

Data Summary & Purification Guide

Table 1: Common Impurities and Troubleshooting Summary
ImpurityPotential CauseKey Analytical Signature (LC-MS)Recommended Solution
Dibrominated Product Excess brominating agent; high temperature[M+78/80]+ relative to productUse ≤1.05 eq. of NBS; cool reaction to 0-5 °C; slow addition.
Carboxylic Acid Acidic/basic workup; high temperature[M-14]+ relative to productMaintain neutral pH during workup; use NaHCO₃; keep temperature low.
Starting Material Incomplete reaction[M-78/80]+ relative to productIncrease reaction time; ensure stoichiometric amount of brominating agent.
Dimer/Polymer Oxidation; metal catalysisHigh MW, broad peaks; coloredUse inert atmosphere; avoid copper contamination; purify starting material.
Experimental Protocol: Purification by Column Chromatography

For researchers struggling to separate the desired product from the aforementioned impurities, flash column chromatography is highly effective.

Step-by-Step Methodology:

  • Prepare the Column: Select a silica gel column with an appropriate diameter based on the scale of the crude material (typically a 40:1 to 100:1 ratio of silica to crude mass).

  • Slurry Pack: Pack the column using a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. If solubility is low, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent. A typical gradient might be from 2% to 20% Ethyl Acetate in Hexanes.

    • The less polar dibrominated impurity will elute first.

    • The desired product will elute next.

    • The more polar starting material (if any) will elute after the product.

    • The carboxylic acid and polymeric materials will remain strongly adsorbed to the silica at the top of the column.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified Methyl 2-amino-5-bromo-4-fluorobenzoate.

References

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Reactions Involving Methyl 2-amino-5-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing catalytic reactions with Methyl 2-amino-5-bromo-4-fluorobenzoate. This resource is designed for researchers, chemists, and process development professionals who are looking to enhance the efficiency, yield, and reproducibility of their synthetic routes involving this versatile building block. We will move beyond simple protocols to explore the underlying principles of catalyst optimization, providing you with the rationale needed to troubleshoot effectively and innovate in your work.

The substrate , Methyl 2-amino-5-bromo-4-fluorobenzoate, possesses a unique combination of functional groups that present both opportunities and challenges in catalysis. The electron-donating amino group, the electron-withdrawing fluorine, and the reactive bromine atom on the aromatic ring make it a valuable precursor, particularly in palladium-catalyzed cross-coupling reactions. However, the amino group can also coordinate to the metal center, potentially leading to catalyst inhibition or deactivation, making careful optimization of catalyst loading a critical parameter for success.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Part 1: Fundamentals of Catalyst Loading

Q1: Why is optimizing catalyst loading so critical for this specific substrate?

A1: Optimizing catalyst loading is a balancing act between reaction kinetics, cost, and purity. For Methyl 2-amino-5-bromo-4-fluorobenzoate, this is especially crucial due to several factors:

  • Catalyst Inhibition: The primary amino group (-NH₂) is a Lewis base and can act as a ligand, coordinating to the palladium center. This can lead to the formation of stable, off-cycle Pd-amine complexes that are catalytically inactive or have diminished activity, effectively "poisoning" the catalyst.[1] Careful loading helps ensure enough active catalyst is available to overcome this inhibition.

  • Economic Viability: Palladium catalysts and their associated phosphine ligands are expensive. Minimizing the catalyst loading directly reduces the cost of synthesis, which is a major consideration for scale-up and drug development.

  • Product Purity: Excessive catalyst loading can lead to higher levels of residual palladium in the final product. For pharmaceutical applications, stringent limits on heavy metal contamination necessitate minimizing catalyst use. Furthermore, high catalyst concentrations can sometimes promote side reactions, such as the formation of homocoupled byproducts.

  • Reaction Rate and Yield: Catalyst loading directly influences the reaction rate.[2] Insufficient loading results in sluggish or incomplete reactions, leading to low yields and complex mixtures of starting material and product.[3] Conversely, an optimal loading ensures a reasonable reaction time with maximum conversion.[4]

Part 2: Catalyst Selection and Initial Screening for Common Reactions

Methyl 2-amino-5-bromo-4-fluorobenzoate is an excellent substrate for various palladium-catalyzed cross-coupling reactions. Below are recommendations for initial catalyst systems and loading ranges for the most common transformations.

Q2: What are good starting points for catalyst loading in a Suzuki-Miyaura coupling reaction?

A2: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Given the potential for amine coordination from the substrate, a slightly higher initial catalyst loading might be beneficial. A good starting point is to screen a range of loadings to find the optimal level.

ComponentRecommendationTypical Range (mol%)Rationale & Key Considerations
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%Pd₂(dba)₃ is often preferred as a stable Pd(0) source. The choice can depend on the ligand used.[5]
Ligand SPhos, XPhos, P(t-Bu)₃1.1 - 1.5 eq. to PdBulky, electron-rich phosphine ligands (Buchwald ligands) are excellent for promoting oxidative addition and reductive elimination, which can be challenging with electron-rich substrates.[5][6] An excess of ligand can help prevent catalyst deactivation.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2 - 3 equivalentsThe choice of base is critical and should be screened. K₃PO₄ is a good general-purpose base for many Suzuki couplings.[7]
Solvent Toluene/H₂O, Dioxane/H₂ON/AA biphasic solvent system is common for Suzuki reactions. Ensure solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.

An automated optimization system can efficiently screen variables like catalyst loading, temperature, and residence time to quickly identify optimal conditions.[8][9]

Q3: What catalyst system and loading should I start with for a Sonogashira coupling?

A3: The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. This reaction typically uses a dual-catalyst system.

ComponentRecommendationTypical Range (mol%)Rationale & Key Considerations
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1 - 3 mol%These are standard, reliable catalysts for Sonogashira couplings.[10]
Cu Co-catalyst CuI1 - 5 mol%Copper(I) iodide is the classic co-catalyst that facilitates the formation of a copper acetylide intermediate.[11][12]
Ligand PPh₃ (if not part of the Pd complex)2 - 4 eq. to PdTriphenylphosphine is a common ligand for this reaction.
Base Et₃N, DIPEA2 - 5 equivalents (can be used as solvent)An amine base is required to deprotonate the alkyne and neutralize the HBr formed.[10]
Solvent THF, DMFN/AAnhydrous, degassed solvents are essential for good results.

Note: Copper-free Sonogashira protocols exist and may be advantageous in pharmaceutical synthesis to avoid copper contamination. These often require specific ligands to facilitate the catalytic cycle.[13]

Part 3: Troubleshooting Guide

This section addresses common problems encountered during reaction optimization in a question-and-answer format.

Q4: My reaction is very slow and gives a low yield (<30%). Should I just increase the catalyst loading?

A4: While insufficient catalyst is a possible cause, it's often not the only one. Simply increasing the loading without further investigation can be a costly and ineffective solution. A systematic approach is recommended.

  • Causality Check: First, confirm the quality of your reagents. Are the solvents anhydrous and properly degassed? Is the base fresh? Has the palladium catalyst been stored correctly under an inert atmosphere? Oxygen can deactivate Pd(0) catalysts, leading to poor performance.

  • Incremental Increase: If reagents are confirmed to be of high quality, a modest increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) is a reasonable next step. If this significantly improves the rate and yield, you have likely found the primary issue.

  • Beyond Loading: If a higher catalyst load does not solve the problem, the issue likely lies with other reaction parameters. The ligand, base, or solvent may be suboptimal for this specific transformation. The coordinating ability of the substrate's amino group may require a more robust catalytic system, such as one employing a highly active Buchwald-type ligand.[1]

Below is a workflow to guide your troubleshooting process.

Caption: A logical workflow for troubleshooting low-yielding reactions.

Q5: I'm seeing significant amounts of starting material decomposition and dark coloration in my reaction. Is my catalyst loading too high?

A5: This is a strong possibility. While dark coloration can sometimes indicate the formation of palladium black (see Q6), it can also suggest substrate or product degradation.

  • Base-Mediated Decomposition: The combination of a strong base and heat can degrade sensitive heterocyclic compounds.[1] The amino and ester functionalities on your substrate can increase its sensitivity. Using an excessively high catalyst loading can sometimes accelerate these decomposition pathways.

  • Troubleshooting Steps:

    • Reduce Catalyst Loading: Try decreasing the catalyst loading to the lower end of the typical range (e.g., 0.5 - 1 mol%).

    • Use a Milder Base: Switch to a weaker base if possible (e.g., from Cs₂CO₃ to K₂CO₃). The solubility and strength of the base can play a key role.[14]

    • Lower the Temperature: Many cross-coupling reactions can proceed at lower temperatures with a highly active catalyst system, minimizing thermal decomposition.

    • Check Ligand Choice: Some ligands can promote side reactions. Ensure you are using a ligand known for high selectivity.

Q6: My reaction mixture turns black, and then the reaction stops. What is happening?

A6: The formation of a black precipitate is often indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This is a common catalyst deactivation pathway.[15]

  • Mechanism of Deactivation: The active Pd(0) species in the catalytic cycle can aggregate and precipitate out of solution, especially at high temperatures or low ligand concentrations. This removes the catalyst from the reaction, causing it to stall.

  • Role of Catalyst Loading:

    • Too Low: If the catalyst loading is too low, the concentration of the stabilizing ligand relative to palladium may be insufficient to prevent aggregation, especially if the ligand itself is degrading over time.

    • Too High: Very high concentrations of palladium can also increase the rate of aggregation and precipitation.

  • Solutions:

    • Optimize Ligand-to-Metal Ratio: Ensure you are using a slight excess of the phosphine ligand (e.g., 1.1 to 1.5 equivalents relative to the palladium metal). This helps to keep the palladium centers coordinated and soluble.

    • Use a More Stable Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more stable and less prone to forming palladium black.

    • Employ In-Situ Monitoring: Advanced techniques like in-situ spectroscopy (FTIR, Raman) or X-ray absorption spectroscopy (XAS) can be used to monitor the state of the catalyst during the reaction, providing direct evidence of species evolution and deactivation pathways.[15][16][17]

Part 4: Experimental Protocol

Protocol: Small-Scale Screening of Catalyst Loading for Suzuki-Miyaura Coupling

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading for the coupling of Methyl 2-amino-5-bromo-4-fluorobenzoate with a representative boronic acid.

Materials:

  • Methyl 2-amino-5-bromo-4-fluorobenzoate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (Palladium precatalyst)

  • SPhos (Ligand)

  • K₃PO₄ (Base, finely ground)

  • Toluene and Water (ACS grade or higher)

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Preparation (Inert Atmosphere):

    • In a glovebox, prepare a stock solution of Pd₂(dba)₃ and SPhos in degassed toluene. The ratio should be 1:2.2 (Pd:Ligand) to ensure a ligand excess. The concentration should be calculated to allow for easy dispensing of the desired mol% into each vial.

    • In each of a series of labeled reaction vials, add Methyl 2-amino-5-bromo-4-fluorobenzoate (e.g., 0.1 mmol), the arylboronic acid (0.12 mmol), and K₃PO₄ (0.2 mmol).

  • Catalyst Addition:

    • Using a micropipette, add the calculated volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol% Pd).

  • Reaction Setup:

    • Add degassed toluene (e.g., 0.8 mL) and degassed water (e.g., 0.2 mL) to each vial.

    • Seal the vials tightly with screw caps.

    • Remove the vials from the glovebox and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).[7]

  • Monitoring and Analysis:

    • Stir the reactions vigorously for a set period (e.g., 12-24 hours).

    • At various time points (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction mixture for analysis by LC-MS or GC-MS to monitor the conversion of starting material to product.

    • Upon completion, cool the reactions to room temperature.

  • Workup (for analysis):

    • Quench the reaction by adding water and ethyl acetate.

    • Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate.

    • Analyze the crude product by ¹H NMR or a quantitative LC method to determine the yield for each catalyst loading.

  • Data Evaluation:

    • Plot the yield versus catalyst loading. The optimal loading is the lowest amount that gives the maximum yield in a reasonable timeframe.[4]

Sources

Technical Support Center: Crystallization of Methyl 2-amino-5-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Methyl 2-amino-5-bromo-4-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges during the crystallization and purification of this key pharmaceutical intermediate. The unique structural features of this molecule—a substituted aromatic amine with both bromine and fluorine atoms—present a specific set of challenges that can impede the isolation of a pure, crystalline solid with desirable physical properties.

This guide provides a series of troubleshooting steps and in-depth explanations in a question-and-answer format. Our goal is to move beyond simple procedural lists and provide a mechanistic understanding of the crystallization process, empowering you to make informed decisions and optimize your experimental outcomes.

Section 1: Physicochemical Profile & Inherent Crystallization Challenges
Q1: What structural features of Methyl 2-amino-5-bromo-4-fluorobenzoate make its crystallization challenging?

A1: The difficulty in crystallizing this compound stems from the interplay of its functional groups, which create a complex intermolecular landscape:

  • Aromatic Amine Group (-NH₂): Amines are notoriously difficult to crystallize.[1] The primary amine group is a strong hydrogen bond donor, which can lead to strong interactions with a wide range of solvents, sometimes making it difficult to achieve the supersaturation required for nucleation. Furthermore, aromatic amines can be prone to oxidation, leading to impurities that disrupt the crystal lattice.[2]

  • Halogen Substituents (-Br, -F): The presence of both bromine and fluorine introduces competing intermolecular interactions. Fluorine can participate in weak C-F···H hydrogen bonds, while the larger, more polarizable bromine atom can engage in stronger halogen bonding (C-Br···O/N).[3][4] This complex web of potential interactions can lead to the formation of multiple, energetically similar crystal packing arrangements, potentially resulting in polymorphism or disordered structures.[5][6]

  • Methyl Ester Group (-COOCH₃): The ester group is a hydrogen bond acceptor. An intramolecular N-H···O hydrogen bond between the amine and the ester's carbonyl oxygen is possible, which can stabilize the molecular conformation and influence how molecules pack in the crystal lattice.[7][8]

This combination of a strong hydrogen-bonding group, a bulky/polarizable halogen, and a highly electronegative halogen creates a molecule that does not have a simple, overwhelmingly dominant interaction to direct crystal packing. This often results in a delicate energetic balance that is highly sensitive to external conditions.

Section 2: Troubleshooting Common Crystallization Failures
Q2: I've completed the synthesis, removed the solvent, and am left with a persistent oil or amorphous solid. Why won't it crystallize?

A2: This is the most common failure mode and usually points to one of several root causes related to supersaturation and nucleation kinetics.

Causality Analysis:

  • Insufficient Supersaturation: The compound's concentration in the final solvent may not be high enough to exceed its solubility limit and drive nucleation. This is common if too much solvent was used initially or if the compound has unexpectedly high solubility.

  • Presence of Impurities: Even small amounts of impurities from the synthesis (e.g., starting materials, side-products) can act as "crystal lattice poisons." They can inhibit the nucleation of the desired compound or disrupt the growth of ordered crystals, leading to an amorphous state.[9]

  • High Viscosity: The residual oil may be too viscous, impeding the molecular diffusion necessary for molecules to orient themselves into an ordered crystal lattice.

  • Metastable Zone Width: The compound may have a wide metastable zone, meaning it can remain in a supersaturated solution for a long time without spontaneously nucleating. A significant energy barrier must be overcome to initiate crystal formation.

Troubleshooting Workflow:

G start Persistent Oil or Amorphous Solid check_purity Step 1: Assess Purity (TLC, LC-MS, 1H NMR) start->check_purity impure Impure check_purity->impure Impurities Detected pure Appears Pure check_purity->pure No Obvious Impurities purify Action: Purify Material (e.g., Column Chromatography) impure->purify induce_cryst Step 2: Induce Crystallization pure->induce_cryst retry Retry Crystallization purify->retry scratch Action: Scratch flask with glass rod induce_cryst->scratch Option A seed Action: Add seed crystal (if available) induce_cryst->seed Option B antisolvent Action: Add anti-solvent slowly at cool temp induce_cryst->antisolvent Option C success Crystals Form scratch->success failure Still No Crystals scratch->failure seed->success seed->failure antisolvent->success antisolvent->failure revisit Re-evaluate Solvent System (See Section 3) failure->revisit

Caption: Troubleshooting workflow for failure to crystallize.

Procedural Recommendations:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This creates microscopic imperfections on the glass surface that can act as nucleation sites.

  • Seed Crystals: If you have even a tiny amount of crystalline material from a previous batch, add it to the supersaturated solution or oil. This bypasses the nucleation barrier entirely.

  • Anti-solvent Addition: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a miscible anti-solvent (e.g., hexanes, heptane) in which the compound is insoluble until turbidity persists. Let it stand. This technique, known as anti-solvent crystallization, is highly effective for inducing precipitation.[10]

Q3: My compound dissolves, but upon cooling, it "oils out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the supersaturated solution, upon cooling, separates into two liquid phases instead of forming a solid crystalline phase. The denser, solute-rich liquid phase is the "oil." This typically happens under conditions of very high supersaturation or when cooling too rapidly.

Causality Analysis:

  • Cooling Below the Melting Point of the Solvated Compound: The solution is being cooled to a temperature below the melting point of your crude solid. If the solid is impure, it will have a lower, broader melting range, increasing this risk.

  • Excessive Supersaturation: The concentration of the solute is so high that the system finds a lower energy state by forming a liquid phase rather than nucleating a solid. This is common when using a solvent in which the compound has extremely high solubility at high temperatures and very low solubility at low temperatures.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to arrange into an ordered lattice, favoring the formation of a disordered, liquid-like phase.[11]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the oiled-out mixture until it becomes a single phase again. Add a small amount (10-20% more) of the hot solvent to reduce the level of supersaturation.[11]

  • Slow Down the Cooling Process: Once dissolved, ensure the solution cools as slowly as possible. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool or paper towels.[11]

  • Lower the Initial Temperature: Dissolve the compound at a temperature slightly lower than the solvent's boiling point. This starts the cooling process from a point of lower supersaturation.

  • Change Solvents: If the problem persists, the chosen solvent is likely inappropriate. Select a solvent in which the compound has slightly lower solubility at elevated temperatures.

Section 3: Advanced Topics & Protocol Optimization
Q4: How do I perform a systematic solvent screening for this compound, and what should I be looking for?

A4: A systematic solvent screening is the most critical step in developing a robust crystallization process.[12] The goal is to find a solvent or solvent system that provides a good solubility profile (high solubility when hot, low solubility when cold) and promotes the formation of the desired crystal form.

Solvent Selection Logic: The molecule has both polar (amine) and non-polar (aromatic ring, bromine) characteristics. Therefore, solvents of intermediate polarity are often a good starting point.

Recommended Solvent Classes for Initial Screening:

Solvent ClassExamplesRationale
Esters Ethyl Acetate, Isopropyl AcetateGood balance of polarity; can accept hydrogen bonds from the -NH₂ group. Often provide a steep solubility curve.[13]
Alcohols Isopropanol, Ethanol, MethanolProtic solvents that can hydrogen bond with the amine. Good for dissolving, but may need an anti-solvent.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents; good dissolving power.
Ethers 2-MeTHF, CPMELess polar options; can be useful in anti-solvent systems.[13]
Aromatics Toluene, XylenesMay promote π-π stacking but are generally less effective for polar molecules unless in a mixture.
Alkanes Heptane, HexanesPrimarily used as anti-solvents.

Solvent Screening Workflow:

Caption: A two-phase workflow for systematic solvent screening.

Q5: I've managed to get crystals, but they are very fine needles or small particles. How can I increase the crystal size and improve the morphology?

A5: Crystal size and morphology are primarily controlled by the rates of nucleation versus crystal growth. Fine needles or powders are characteristic of rapid nucleation followed by slow or inhibited growth. This is a common outcome for molecules like p-aminobenzoic acid and its derivatives.[14]

Causality Analysis:

  • High Supersaturation: Leads to a "burst" of nucleation, creating many small crystals that compete for the available solute, thus limiting their individual growth.

  • Rapid Cooling: Doesn't allow enough time for molecules to diffuse to and incorporate into existing crystal lattices, favoring the creation of new nuclei instead.

  • Solvent Effects: The solvent can influence crystal habit. Strong interactions between the solvent and specific crystal faces can inhibit growth in that direction, leading to morphologies like needles or plates.

Optimization Strategies:

  • Reduce Supersaturation:

    • Use More Solvent: Start with a slightly larger volume of solvent so the solution is less concentrated upon cooling.[11]

    • Slower Cooling: This is the most critical parameter. A very slow, controlled cooling ramp (e.g., 1-5 °C/hour) gives molecules time to find and dock onto existing crystal surfaces.

  • Temperature Cycling (Ostwald Ripening):

    • Once crystals have formed, cycle the temperature of the slurry up and down by a few degrees (e.g., 5-10 °C) over several hours. This process, known as Ostwald Ripening, dissolves the smaller, higher-energy crystals and redeposits the material onto the larger, more stable crystals, leading to an overall increase in particle size.

  • Solvent System Modification:

    • Experiment with solvent mixtures. Adding a small amount of a "growth modifier" solvent can sometimes change the crystal habit by altering the surface energy of different crystal faces. For example, if crystallizing from ethyl acetate/heptane, try adding 1-2% isopropanol to the mixture.

Appendix: Protocols & Methodologies
Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude Methyl 2-amino-5-bromo-4-fluorobenzoate in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or primary solvent of a binary system) in small portions. Heat the mixture to just below the solvent's boiling point with stirring until all the solid dissolves.[15]

  • Minimize Solvent: Add just enough hot solvent to fully dissolve the compound. Avoid a large excess, as this will reduce your final yield.[11]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[15] To promote larger crystals, insulate the flask.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.[9]

  • Drying: Dry the crystals under vacuum to a constant weight.

References
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Institutes of Health. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Polymorphism in p-aminobenzoic acid. (2019). Royal Society of Chemistry. [Link]

  • Different Solvents Yield Alternative Crystal Forms Through Aromatic, Halogen Bonding and Hydrogen Bonding Competition. (n.d.). ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
  • Polymorphism in p-aminobenzoic acid. (2019). SciSpace. [Link]

  • Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. (2013). Royal Society of Chemistry. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]

  • Lab Procedure: Recrystallization. (n.d.). LabXchange. [Link]

  • A detailed experimental and theoretical study of two novel substituted trifluoromethylchromones. The influence of the bulky bromine atom on the crystal packing. (n.d.). ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Methyl 2-amino-5-bromobenzoate. (n.d.). ResearchGate. [Link]

  • Solvent screening for the extraction of aromatic aldehydes. (2024). Graz University of Technology. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005). PubMed. [Link]

  • Influence of Halogen and Its Position on Crystal Packing. (n.d.). National Institutes of Health. [Link]

  • Methyl 2-amino-5-bromobenzoate. (2011). National Institutes of Health. [Link]

  • MSDS of Methyl 2-bromo-4-fluorobenzoate. (2015). Capot Chemical. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology. [Link]

  • Evaluation of the role of disordered organic fluorine in crystal packing. (n.d.). ResearchGate. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). ResearchGate. [Link]

  • Polymorphism and crystallization of p-aminobenzoic acid. (2004). University of Limerick. [Link]

  • Bromine. (n.d.). Wikipedia. [Link]

  • Ostwald's rule and enantiotropy: polymorph appearance in the crystallisation of p-aminobenzoic acid. (2005). Royal Society of Chemistry. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2022). MDPI. [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2021). European Journal of Chemistry. [Link]

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Technical Support Center: Optimizing Solvent Systems for Reactions with Methyl 2-amino-5-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving Methyl 2-amino-5-bromo-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during experimentation. Our approach is rooted in explaining the fundamental principles behind solvent effects to empower you to make informed decisions for your specific reaction needs.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving Methyl 2-amino-5-bromo-4-fluorobenzoate. What are the recommended starting solvents?

A1: Methyl 2-amino-5-bromo-4-fluorobenzoate is a substituted aniline, and its solubility can be influenced by the polarity of the solvent. While comprehensive solubility data for this specific molecule is not extensively published, information on structurally related compounds suggests good solubility in a range of common organic solvents. A related compound, Methyl 2-bromo-4-fluorobenzoate, is known to be easily soluble in ethanol, methanol, and ether[1]. For initial solubility trials, a good starting point would be polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) . Chlorinated solvents like dichloromethane (DCM) may also be effective, as demonstrated in reactions with similar substrates[2]. It is advisable to perform small-scale solubility tests before committing to a large-scale reaction.

Q2: Can I use protic solvents like ethanol or methanol for my reaction?

A2: The suitability of protic solvents depends on the nature of your reaction. The primary amine group on Methyl 2-amino-5-bromo-4-fluorobenzoate can act as a nucleophile. If your reaction involves a reagent that can react with the amine (e.g., an acid chloride or a strong electrophile), using a protic solvent could lead to competitive side reactions where the solvent participates as a nucleophile. However, for reactions where the amine is the intended nucleophile and the solvent's nucleophilicity is not a concern, protic solvents can be used. They are particularly effective at solvating ions and can be beneficial in reactions involving salts.

Q3: How does the choice of solvent affect palladium-catalyzed cross-coupling reactions with this compound?

A3: Solvent choice is critical in palladium-catalyzed cross-coupling reactions as it can influence catalyst stability, solubility of reagents, and even the nature of the active catalytic species. The polarity of the solvent can significantly impact the reaction outcome. For instance, in Suzuki couplings, nonpolar solvents may favor reactions at a C-Cl bond, while polar solvents can promote reactivity at a C-OTf bond on the same molecule[3][4]. For reactions involving the bromo- functionality of your compound, a range of solvents from ethereal (e.g., 1,4-dioxane, THF) to polar aprotic (e.g., DMF, NMP) are commonly employed. The optimal solvent will depend on the specific coupling partners and the ligand used. It is often necessary to screen a few solvents to find the best conditions for your specific transformation[5][6].

Troubleshooting Guide

Problem 1: My reaction is sluggish or not proceeding to completion.

  • Possible Cause 1: Poor Solubility. Even if the starting material appears to dissolve, poor solubility of intermediates or other reagents can hinder the reaction.

    • Solution: Consider switching to a more polar aprotic solvent like DMF or NMP, which are excellent at dissolving a wide range of organic and inorganic compounds. Gentle heating can also improve solubility and reaction rates, but be mindful of the thermal stability of your reactants and products.

  • Possible Cause 2: Inappropriate Solvent Polarity for the Mechanism. The polarity of the solvent can dramatically affect reaction rates by stabilizing or destabilizing transition states.

    • Solution for SNAr Reactions: If you are performing a nucleophilic aromatic substitution at the fluorine position, a polar aprotic solvent is generally preferred. These solvents can stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction[7][8].

    • Solution for Reactions with Carbocation Intermediates: For reactions that may proceed through a carbocation-like transition state, polar protic solvents can be beneficial due to their ability to stabilize charged intermediates[9].

Problem 2: I am observing significant side product formation.

  • Possible Cause 1: Reaction with Solvent. As mentioned in the FAQs, protic solvents can compete as nucleophiles.

    • Solution: Switch to an aprotic solvent such as THF, 1,4-dioxane, DMF, or acetonitrile.

  • Possible Cause 2: Unwanted Electrophilic Aromatic Substitution. The amino group is a strong activating group for electrophilic aromatic substitution, which can lead to undesired reactions on the aromatic ring[10].

    • Solution: If your reaction conditions are acidic or involve electrophiles, consider protecting the amine group as an amide (e.g., an acetamide). This moderates the activating effect of the amine and can prevent unwanted side reactions. The protecting group can be removed later.

Problem 3: My Friedel-Crafts reaction is failing.

  • Possible Cause: Catalyst Deactivation. The amino group on your starting material is basic and will form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction from proceeding[10][11].

    • Solution: Friedel-Crafts reactions are generally incompatible with free anilines. You must protect the amino group before attempting a Friedel-Crafts reaction.

Data & Protocols

Solvent Selection for Common Reaction Types
Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale
Nucleophilic Aromatic Substitution (SNAr) Polar AproticDMF, DMSO, NMP, AcetonitrileStabilizes the negatively charged Meisenheimer intermediate, accelerating the reaction[7][8].
Palladium-Catalyzed Cross-Coupling Ethereal or Polar Aprotic1,4-Dioxane, THF, Toluene, DMFSolvent choice can be highly dependent on the specific reaction (Suzuki, Heck, etc.) and can influence catalyst activity and selectivity[3][4][5].
Amide Bond Formation AproticDCM, THF, DMFThese solvents are generally unreactive towards common coupling reagents and facilitate good solubility of reactants.
Diazotization (Sandmeyer-type reactions) Aqueous AcidH₂SO₄(aq)The reaction requires acidic conditions to form the diazonium salt[12].
Experimental Protocol: General Solubility Test
  • To a small vial, add approximately 10 mg of Methyl 2-amino-5-bromo-4-fluorobenzoate.

  • Add 0.5 mL of the chosen solvent.

  • Stir or vortex the mixture at room temperature for 5 minutes.

  • Observe for complete dissolution.

  • If not fully dissolved, gently warm the mixture to 40-50 °C and observe for any change in solubility.

  • Record your observations and compare with other solvents to determine the most suitable one for your reaction scale.

Visualizing Solvent Choice Logic

The following workflow can help guide your decision-making process when selecting a solvent system.

Solvent_Selection_Workflow Start Start: Select Reaction Type ReactionType What is the primary reaction type? Start->ReactionType SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr SNAr PdCoupling Palladium-Catalyzed Cross-Coupling ReactionType->PdCoupling Cross-Coupling Amide Amide Bond Formation ReactionType->Amide Amidation Other Other Reaction Types ReactionType->Other Other Polar_Aprotic Use Polar Aprotic Solvent (DMF, DMSO, NMP) SNAr->Polar_Aprotic Screen_Solvents Screen a range of solvents (e.g., Dioxane, Toluene, DMF) PdCoupling->Screen_Solvents Aprotic Use Aprotic Solvent (DCM, THF, Dioxane) Amide->Aprotic Consider_Reactivity Consider reactivity of amine and potential for side reactions. Other->Consider_Reactivity Protic_Check Are protic solvents compatible with all reagents? Protic_Check->Polar_Aprotic Yes, and polarity is desired Protic_Check->Aprotic No End Proceed with chosen solvent system Polar_Aprotic->End Aprotic->End Screen_Solvents->End Consider_Reactivity->Protic_Check

Caption: A decision-making workflow for solvent selection.

References

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Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-bromo-4-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for introducing a bromo-fluoro-aniline moiety into larger molecules. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of significant interest to researchers in medicinal and process chemistry. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach.

Route 1: Bromination Followed by Esterification

This route commences with the commercially available 2-amino-4-fluorobenzoic acid. The strategy involves the electrophilic bromination of the aromatic ring, followed by the esterification of the carboxylic acid functionality.

Experimental Protocol

Step 1: Synthesis of 2-amino-5-bromo-4-fluorobenzoic acid

  • To a solution of 2-amino-4-fluorobenzoic acid (15.5 g, 100 mmol) in glacial acetic acid (200 mL), add N-bromosuccinimide (NBS) (17.8 g, 100 mmol) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (500 mL).

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to afford 2-amino-5-bromo-4-fluorobenzoic acid.

Step 2: Synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate

  • Suspend the crude 2-amino-5-bromo-4-fluorobenzoic acid (23.4 g, 100 mmol) in methanol (250 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (11.9 g, 7.3 mL, 100 mmol) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Methyl 2-amino-5-bromo-4-fluorobenzoate.

Mechanistic Insights

The first step is an electrophilic aromatic substitution , specifically a bromination. The amino group (-NH2) is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The directing effects of the amino group are dominant, leading to bromination at the position para to the amino group.

The second step is a Fischer-Speier esterification .[1][2][3][4][5] The carboxylic acid is reacted with methanol in the presence of an acid catalyst (generated in situ from thionyl chloride and methanol) to form the methyl ester. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.

Workflow Diagram

Route 1 start 2-amino-4-fluorobenzoic acid step1 Bromination (NBS, Acetic Acid) start->step1 intermediate 2-amino-5-bromo-4-fluorobenzoic acid step1->intermediate step2 Esterification (Methanol, SOCl2) intermediate->step2 end Methyl 2-amino-5-bromo-4-fluorobenzoate step2->end Route 2 start 4-Fluoroaniline step1 Acetylation start->step1 intermediate1 N-(4-fluorophenyl)acetamide step1->intermediate1 step2 Friedel-Crafts Acylation intermediate1->step2 intermediate2 N-(2-acetyl-4-fluorophenyl)acetamide step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 N-(2-acetyl-5-bromo-4-fluorophenyl)acetamide step3->intermediate3 step4 Baeyer-Villiger Oxidation & Hydrolysis intermediate3->step4 intermediate4 2-amino-5-bromo-4-fluorobenzoic acid step4->intermediate4 step5 Esterification intermediate4->step5 end Methyl 2-amino-5-bromo-4-fluorobenzoate step5->end

Caption: Multi-step synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate from 4-fluoroaniline.

Comparison of Synthesis Routes

FeatureRoute 1: Bromination then EsterificationRoute 2: Multi-step from 4-Fluoroaniline
Starting Material 2-amino-4-fluorobenzoic acid4-fluoroaniline
Number of Steps 25
Overall Yield (Estimated) ModerateLow to Moderate
Cost of Starting Material HigherLower
Key Reagents NBS, SOCl2Acetyl chloride, AlCl3, Bromine, m-CPBA, NaOH, SOCl2
Safety Considerations Use of corrosive SOCl2.Use of corrosive AlCl3 and bromine, potentially explosive m-CPBA.
Scalability Good, fewer steps.More challenging due to the number of steps and purifications.
Purification One major purification step.Multiple purification steps required.

Conclusion

Both routes present viable pathways to Methyl 2-amino-5-bromo-4-fluorobenzoate.

Route 1 is more direct and likely to provide a higher overall yield. Its primary advantage is the shorter sequence, which is generally preferred in both academic and industrial settings. However, the starting material, 2-amino-4-fluorobenzoic acid, is more expensive than 4-fluoroaniline.

Route 2 starts from a cheaper and more readily available raw material. [6]However, it is a much longer and more complex synthesis. The multiple steps, each with its own yield and purification requirements, will likely result in a lower overall yield and higher processing costs, making it less attractive for large-scale production. The use of a wider range of hazardous reagents also presents additional safety challenges.

For laboratory-scale synthesis where the cost of the starting material is not the primary concern, Route 1 is the recommended approach due to its simplicity and efficiency. For industrial-scale production, a thorough cost analysis of both the raw materials and the processing for each route would be necessary to determine the most economically viable option.

References

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents.
  • Organic Syntheses Procedure - 2-Amino-5-bromobenzaldehyde. Available at: [Link]

  • 2-amino-4-bromo-5-fluorobenzoic acid - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents.
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. Available at: [Link]

  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Electrophilic Substitution Reaction of Anilines - BYJU'S. Available at: [Link]

  • General mechanism of the Fischer-Speier esterification. - ResearchGate. Available at: [Link]

  • Fischer Esterification: Definition, Examples, and Mechanism - Chemistry Learner. Available at: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. Available at: [Link]

  • Fischer Esterification Detailed Mechanism - BYJU'S. Available at: [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid - IUCr Journals. Available at: [Link]

  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents.
    • Sandmeyer reaction. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Available at: [Link]

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC - NIH. Available at: [Link]

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A Definitive Guide to the Structural Validation of Methyl 2-amino-5-bromo-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The efficacy and safety of a drug candidate are intrinsically linked to its molecular architecture. This guide provides an in-depth technical comparison of the key analytical techniques used to validate the structure of Methyl 2-amino-5-bromo-4-fluorobenzoate and its derivatives, a class of compounds with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deep understanding of the scientific rationale behind each experimental choice, creating a self-validating analytical workflow.

The Imperative of Multi-faceted Structural Validation

Relying on a single analytical technique for structural confirmation is a precarious approach in drug development. Each method provides a unique piece of the structural puzzle, and it is the synergistic combination of these techniques that affords unambiguous confirmation. This guide will focus on the three pillars of spectroscopic analysis for small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating the data from these distinct yet complementary methods, we can build a robust and trustworthy structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For a derivative of Methyl 2-amino-5-bromo-4-fluorobenzoate, we can predict a characteristic set of signals.

Expected ¹H NMR Spectral Features:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic CH (H-3)7.5 - 8.0Doublet (d)The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom will deshield this proton, shifting it downfield. It will be split by the adjacent fluorine atom.
Aromatic CH (H-6)6.5 - 7.0Doublet (d)The electron-donating amino group will shield this proton, shifting it upfield. It will be split by the adjacent fluorine atom.
Amino (-NH₂)4.5 - 6.0Broad Singlet (br s)The chemical shift of amine protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
Methyl (-OCH₃)3.8 - 4.0Singlet (s)The protons of the methyl ester group are in a relatively shielded environment and will appear as a sharp singlet as there are no adjacent protons to cause splitting.

Illustrative ¹H NMR Data for a Structural Analog: Methyl 2-amino-5-bromobenzoate [2]

  • δ 7.96 (d, 1H): Aromatic proton ortho to the ester and meta to the bromine.

  • δ 7.31 (dd, 1H): Aromatic proton meta to both the ester and the amino group.

  • δ 6.55 (d, 1H): Aromatic proton ortho to the amino group and meta to the bromine.

  • δ 5.7 (br s, 2H): Amino protons.

  • δ 3.86 (s, 3H): Methyl ester protons.

This data from a closely related compound provides a strong comparative baseline for validating the structure of the target molecule.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Spectral Features:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)165 - 175The carbonyl carbon is highly deshielded due to the electronegativity of the two attached oxygen atoms.
Aromatic C-NH₂145 - 155The carbon attached to the electron-donating amino group is shielded relative to other aromatic carbons.
Aromatic C-Br110 - 120The carbon attached to bromine is deshielded, but less so than the carbon attached to fluorine.
Aromatic C-F150 - 165 (d)The carbon attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to C-F coupling.
Aromatic CH115 - 135The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the substituents.
Methyl (-OCH₃)50 - 55The methyl carbon of the ester group is relatively shielded.

Illustrative ¹³C NMR Data for a Structural Analog: 2-amino-4-bromo-5-fluorobenzoic acid [3]

  • δ 170.5 (C=O)

  • δ 149.6, 147.6, 147.3 (Aromatic C-N, C-F, C-Br)

  • δ 120.4, 118.1, 118.0, 109.2, 109.0, 99.5 (Aromatic CH and C-COOH)

2D NMR Techniques: Unambiguous Connectivity

For complex molecules or to differentiate between regioisomers, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, confirming which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular fragments.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy 1H_NMR 1D ¹H NMR (Proton Environments) Structure_Validation Unambiguous Structural Validation 1H_NMR->Structure_Validation Proton Signals 13C_NMR 1D ¹³C NMR (Carbon Framework) 13C_NMR->Structure_Validation Carbon Skeleton 2D_NMR 2D NMR (HSQC, HMBC) 2D_NMR->Structure_Validation Connectivity EI_MS EI-MS (Molecular Weight & Fragmentation) EI_MS->Structure_Validation Molecular Formula FTIR FTIR (Functional Groups) FTIR->Structure_Validation Functional Groups

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that leads to extensive fragmentation, creating a unique fingerprint for a molecule.

Expected Mass Spectral Features:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Pathways:

    • Loss of •OCH₃: A common fragmentation for methyl esters, resulting in an [M - 31]⁺ peak.

    • Loss of CO: Decarbonylation can lead to an [M - 28]⁺ peak.

    • Loss of Br•: Cleavage of the C-Br bond will result in an [M - 79/81]⁺ peak.

    • Loss of the entire ester group: Fragmentation can lead to the loss of •COOCH₃, resulting in an [M - 59]⁺ peak.

Illustrative Mass Spectrum Data for a Structural Analog: Methyl 2-amino-5-bromobenzoate [2]

  • m/z 229/231 (M⁺): Molecular ion peaks showing the characteristic 1:1 ratio for a single bromine atom.

  • m/z 197/199: Loss of CH₃O• (M-31).

  • m/z 170/172: Loss of CO from the [M-CH₃O]⁺ fragment.

  • m/z 150: Loss of Br• from the molecular ion.

G Analyte Methyl 2-amino-5-bromo-4-fluorobenzoate Derivative Ionization Electron Ionization (EI) Analyte->Ionization Molecular_Ion Molecular Ion (M⁺) [C₈H₇BrFNO₂]⁺ Ionization->Molecular_Ion Fragment_1 [M - OCH₃]⁺ Molecular_Ion->Fragment_1 Fragment_2 [M - Br]⁺ Molecular_Ion->Fragment_2 Fragment_3 [M - COOCH₃]⁺ Molecular_Ion->Fragment_3 Mass_Analyzer Mass Analyzer Molecular_Ion->Mass_Analyzer Fragment_1->Mass_Analyzer Fragment_2->Mass_Analyzer Fragment_3->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibration
N-H Stretch3300 - 3500MediumAsymmetric and symmetric stretching of the primary amine.
C-H Stretch (Aromatic)3000 - 3100Medium to WeakStretching of C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000Medium to WeakStretching of C-H bonds in the methyl group.
C=O Stretch (Ester)1700 - 1730StrongStretching of the carbonyl double bond.
C=C Stretch (Aromatic)1450 - 1600Medium to WeakIn-plane stretching of the carbon-carbon bonds in the aromatic ring.
C-N Stretch1250 - 1350MediumStretching of the carbon-nitrogen bond.
C-O Stretch (Ester)1100 - 1300StrongAsymmetric and symmetric stretching of the C-O-C linkage.
C-F Stretch1000 - 1400StrongStretching of the carbon-fluorine bond.
C-Br Stretch500 - 600Medium to StrongStretching of the carbon-bromine bond.

Illustrative FTIR Data for a Structural Analog: 2-amino-4-bromo-5-fluorobenzoic acid [3]

  • 3494, 3351 cm⁻¹: N-H stretching vibrations.

  • 3053, 3038 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1521 cm⁻¹: C=C aromatic ring stretching.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: If necessary, acquire HSQC and HMBC spectra to establish C-H and long-range C-H correlations.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Acquire the mass spectrum in EI mode over a mass range of m/z 50-500.

FTIR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • FTIR Analysis: Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.

Conclusion: A Self-Validating Approach

The structural validation of Methyl 2-amino-5-bromo-4-fluorobenzoate derivatives is a critical step in the drug development pipeline. By employing a multi-technique approach that leverages the strengths of NMR, MS, and FTIR, researchers can achieve an unambiguous and self-validating structural assignment. The data from each technique should be cross-correlated to ensure a consistent and accurate molecular picture. This rigorous approach not only ensures the identity and purity of the compound but also provides the foundational data necessary for regulatory submissions and further preclinical and clinical development.

References

  • Organic Spectroscopy International. 2-amino-4-bromo-5-fluorobenzoic acid. Available at: [Link]

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  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Available at: [Link]

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Retrosynthesis Analysis

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Methyl 2-amino-5-bromo-4-fluorobenzoate
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Methyl 2-amino-5-bromo-4-fluorobenzoate

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